Retinyl propionate

Overview

Description

Retinyl propionate is a synthetic ester derivative of vitamin A, formed by the esterification of retinol with propionic acid . It is known for its stability and efficacy in skincare formulations, particularly in anti-aging and anti-wrinkle treatments . This compound is considered to have stronger retinoid activity compared to retinol, making it a popular choice in cosmetic and dermatological applications .

Mechanism of Action

Target of Action

Retinyl propionate, a derivative of Vitamin A, primarily targets the retinoic acid receptors (RARs) within the skin’s uppermost layers . These receptors play a crucial role in regulating epithelial cell growth and differentiation .

Mode of Action

This compound interacts with its targets by diffusing through cellular membranes due to its lipophilic nature . Once inside the cells, it binds to specific nuclear receptors and modulates the expression of genes involved in cellular proliferation and differentiation . This interaction results in changes at the cellular level, promoting skin cell differentiation and improving dead skin shedding .

Biochemical Pathways

This compound is involved in the retinoid signaling pathway . It is converted to the active form, retinoic acid, through a series of oxidation reactions . The active retinoic acid then binds to a cellular retinoic acid binding protein (CRABP), which transports the retinoid to the nucleus . This process affects various biochemical pathways, influencing cellular differentiation and regulating inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed through the skin and metabolized mainly in the live epidermis and dermis into retinol . The usage levels of this compound in skincare range from 0.1–0.4% . It is often paired with niacinamide, a B vitamin, which enhances the stability and bioavailability of this compound .

Result of Action

The action of this compound results in visible reduction of fine lines and deep wrinkles, improvement of uneven skin tone, refining signs of enlarged pores, and fading the look of discolorations from sun exposure . It has been found to stimulate higher levels of retinoic acid receptor-alpha (RARα) activation and hyaluronic acid synthesis compared to retinol .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly susceptible to changes in the environment, such as light and oxygen . Therefore, it is often encapsulated in nanoparticles to enhance its stability and reduce irritation . This encapsulation technology also improves the transdermal efficiency of the nanoparticles, allowing them to penetrate deep into the dermis layer for precise and sustained release of active ingredients .

Biochemical Analysis

Biochemical Properties

Retinyl propionate is a form of retinol ester. Retinol and its esters are involved in many aspects of mammalian physiology, including embryonic development, adult growth and development, maintenance of immunity, maintenance of epithelial barriers, and vision .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a precursor to retinoic acid, a potent regulator of gene expression. Retinoic acid can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to retinoic acid, which can bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear receptors that regulate gene expression by binding to specific DNA sequences, thereby influencing the transcription of genes involved in cell differentiation, growth, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows high stability, which makes it a preferred choice for skincare formulations

Metabolic Pathways

This compound is metabolized in the body through a series of enzymatic reactions. It is first converted to retinol, and then to retinaldehyde, before finally being converted to retinoic acid .

Transport and Distribution

These proteins facilitate the transport of this compound through the bloodstream to various tissues .

Subcellular Localization

Once inside cells, this compound is typically localized in the cytoplasm. It can be stored in the form of retinyl esters in lipid droplets until it is needed, at which point it can be mobilized and converted into retinoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retinyl propionate is synthesized through the esterification of retinol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the stability of the retinol and the formation of the ester bond .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization techniques to create nanoparticles. This method enhances the stability and bioavailability of the compound, making it more effective in topical applications . The process involves encapsulating this compound in lipid nanoparticles, which improves its transdermal delivery and reduces skin irritation .

Chemical Reactions Analysis

Types of Reactions: Retinyl propionate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form retinoic acid, which is the active form of vitamin A in the skin.

Reduction: Reduction reactions can convert this compound back to retinol, although this is less common in typical applications.

Substitution: Esterification and transesterification reactions can modify this compound to form other retinoid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Acid catalysts like sulfuric acid are used in esterification reactions.

Major Products Formed:

Scientific Research Applications

Retinyl propionate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its role in cellular differentiation and proliferation.

Medicine: Utilized in dermatology for its anti-aging and anti-wrinkle properties.

Industry: Employed in the formulation of cosmetics and skincare products due to its stability and efficacy.

Comparison with Similar Compounds

Retinyl Palmitate: Another ester of retinol, retinyl palmitate is more stable but less effective compared to this compound.

Retinaldehyde: A more potent retinoid that requires fewer conversion steps to become active retinoic acid.

Uniqueness of this compound: this compound stands out due to its balance of stability and efficacy. It is more stable than retinol and more effective than retinyl palmitate, making it a preferred choice in formulations that require both potency and stability . Additionally, its ability to penetrate the skin and convert to retinoic acid efficiently makes it a valuable compound in dermatological treatments .

Biological Activity

Retinyl propionate (RP) is a vitamin A ester that has gained attention for its potential biological activity, particularly in dermatology and cosmetic formulations. This article explores the biological activity of RP, including its metabolic profile, efficacy in skin treatments, and comparative studies with other retinoids.

This compound is primarily metabolized into retinol (ROL) within the viable epidermis and dermis. Studies have shown that RP exhibits higher activation of retinoic acid receptor-alpha (RARα) compared to ROL and retinyl palmitate (RPalm), leading to enhanced biological responses in skin cells. Specifically, RP treatment has been associated with increased hyaluronic acid (HA) synthesis and keratinocyte proliferation, which are critical for skin hydration and repair .

Comparative Penetration and Activation

Research indicates that RP penetrates the skin more effectively than RPalm. In vitro and ex vivo studies demonstrated that RP and ROL showed superior penetration levels compared to RPalm, with RP yielding higher RARα activation levels and subsequent gene expression changes .

| Compound | Skin Penetration | RARα Activation | HA Synthesis |

|---|---|---|---|

| This compound | High | High | Increased |

| Retinol | Moderate | Moderate | Increased |

| Retinyl Palmitate | Low | Null | None |

Efficacy in Anti-Aging Treatments

A notable clinical study assessed the efficacy of a formulation containing 0.3% RP combined with climbazole compared to 0.1% retinol over 16 weeks. The results indicated significant improvements in various aging attributes such as fine lines, wrinkles, and pigmentation with minimal irritation reported by participants . Over 50% of subjects noted improvements in deep wrinkles around the eyes after just five weeks of treatment.

Summary of Clinical Findings

- Study Design: 16-week randomized, double-blind trial

- Participants: 45 healthy Caucasian females aged 40-70

- Results:

- Significant improvement in aging signs (P < 0.05)

- Better tolerance compared to retinol

- Enhanced appearance of deep wrinkles and pigmentation

Gene Expression Profiles

Gene expression analysis revealed that RP influences a wide range of retinoid-responsive genes. In one study, a panel of 40 genes was evaluated, showing that RP treatment significantly upregulated the expression of several key genes involved in skin health and aging .

Key Genes Affected by RP Treatment

| Gene Name | Function | Expression Change |

|---|---|---|

| RARα | Retinoic acid receptor | Upregulated |

| HA Synthase | Hyaluronic acid production | Upregulated |

| Filaggrin | Skin barrier function | Upregulated |

Case Studies and Additional Research

- Enhanced Retinoid Response : A study demonstrated that combining RP with niacinamide (NAM) and climbazole resulted in a significant increase in gene expression compared to RP alone. The combination yielded up to a 156% increase in signal activation, highlighting the potential for synergistic effects in formulations .

- Comparative Efficacy : Another investigation compared the anti-aging effects of RP with those of traditional retinoids like tretinoin. Results indicated that while both were effective, RP had a more favorable irritation profile, making it suitable for sensitive skin types .

Properties

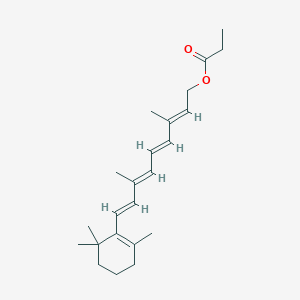

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRPDSKECHTFQA-ONOWFSFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019851 | |

| Record name | Retinol, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7069-42-3 | |

| Record name | Retinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7069-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, retinol ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32JK994WMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.